tert-Butyl(3,4-dimethoxyphenyl)difluorosilane

Description

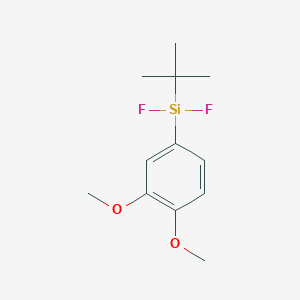

tert-Butyl(3,4-dimethoxyphenyl)difluorosilane is an organosilicon compound featuring a tert-butyl group, two fluorine atoms, and a 3,4-dimethoxyphenyl moiety bonded to a central silicon atom. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group or precursor in cross-coupling reactions. The tert-butyl group enhances steric protection, while the fluorine atoms and electron-rich dimethoxyphenyl substituent modulate reactivity and solubility.

Properties

CAS No. |

647842-24-8 |

|---|---|

Molecular Formula |

C12H18F2O2Si |

Molecular Weight |

260.35 g/mol |

IUPAC Name |

tert-butyl-(3,4-dimethoxyphenyl)-difluorosilane |

InChI |

InChI=1S/C12H18F2O2Si/c1-12(2,3)17(13,14)9-6-7-10(15-4)11(8-9)16-5/h6-8H,1-5H3 |

InChI Key |

NDGVGDKHEGUJEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC(=C(C=C1)OC)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3,4-dimethoxyphenyl)difluorosilane typically involves the reaction of 3,4-dimethoxyphenylsilane with tert-butyl chloride and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atoms. Commonly used fluorinating agents include diethylaminosulfur trifluoride (DAST) and xenon difluoride (XeF2). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3,4-dimethoxyphenyl)difluorosilane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes with different substituents.

Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

tert-Butyl(3,4-dimethoxyphenyl)difluorosilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound can be employed in the development of bioactive molecules and as a tool for studying biological processes.

Medicine: Research into potential pharmaceutical applications includes the design of new drugs and drug delivery systems.

Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl(3,4-dimethoxyphenyl)difluorosilane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new chemical bonds. The presence of the tert-butyl and 3,4-dimethoxyphenyl groups can influence the compound’s reactivity and selectivity by providing steric and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

(a) tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS 1609540-97-7)

- Molecular Formula : C₁₉H₃₂BFO₃Si

- Key Features : Contains a boronate ester (dioxaborolane) and a fluoro-substituted benzyl group. Unlike the target compound, the silicon atom is bonded to a dimethylsiloxy group instead of difluoro and dimethoxyphenyl substituents.

- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester. The tert-butyl and siloxy groups enhance stability during synthesis .

(b) tert-Butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS 1355011-29-8)

- Molecular Formula : C₁₈H₂₉BF₂O₃Si

- Key Features: Features a difluorophenoxy group and boronate ester. The silicon atom is bonded to a dimethylsilane group, differing from the target compound’s difluoro and dimethoxyphenyl substituents.

- Reactivity : The electron-withdrawing fluorine atoms and boronate ester make this compound highly reactive in palladium-catalyzed couplings. The tert-butyl group provides steric shielding, reducing unintended side reactions .

Comparison of Key Properties

Reactivity and Stability

- Hydrolytic Stability : The tert-butyl group in the target compound likely improves resistance to hydrolysis compared to smaller alkylsilanes. However, the dimethoxyphenyl group may increase susceptibility to oxidation under strong alkaline conditions, as seen in lignin model compounds with similar substituents .

- Thermal Stability: Fluorinated silanes generally exhibit higher thermal stability than their non-fluorinated counterparts. The difluoro substituents in the target compound may enhance this property compared to CAS 1609540-97-7 and CAS 1355011-29-8, which lack fluorine on silicon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.